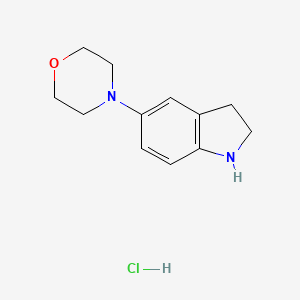

4-(Indolin-5-yl)morpholine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2,3-dihydro-1H-indol-5-yl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-2-12-10(3-4-13-12)9-11(1)14-5-7-15-8-6-14;/h1-2,9,13H,3-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUMKCTYEGWNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)N3CCOCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646152-53-5 | |

| Record name | 1H-Indole, 2,3-dihydro-5-(4-morpholinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1646152-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Indolin-5-yl)morpholine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] When coupled with the morpholine moiety—a heterocycle known to enhance pharmacokinetic properties such as solubility and cell permeability—the resulting molecule presents a compelling candidate for drug development.[3] This technical guide provides a comprehensive overview of 4-(Indolin-5-yl)morpholine hydrochloride, a compound of significant interest for its potential therapeutic applications. We will delve into its chemical structure, a robust and logical synthetic pathway, its putative mechanism of action grounded in current research on related structures, and detailed experimental protocols for its biological evaluation. This document is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this promising molecular architecture.

Introduction: The Strategic Combination of Indoline and Morpholine

The field of medicinal chemistry is driven by the quest for novel molecular entities with high therapeutic efficacy and favorable safety profiles. The synthesis of hybrid molecules, combining two or more pharmacophores, is a well-established strategy to achieve this. The title compound, this compound, represents a strategic amalgamation of two such pharmacologically significant moieties.

-

The Indoline Core: The indoline (2,3-dihydroindole) nucleus is a key structural motif in a vast array of natural and synthetic compounds with diverse biological activities, including anticancer, and enzyme inhibitory properties.[4][5] Its rigid, bicyclic structure provides a well-defined three-dimensional framework for interacting with biological targets. Notably, indoline-based compounds have been extensively investigated as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically implicated in the progression of various cancers.[1][2]

-

The Morpholine Moiety: Morpholine is a six-membered heterocycle containing both an ether and a secondary amine functional group.[6] Its inclusion in drug candidates is often a deliberate strategy to modulate physicochemical properties. The morpholine ring can improve aqueous solubility, enhance metabolic stability, and increase the polarity of a molecule, which can lead to improved oral bioavailability and better pharmacokinetic profiles.[3] Its basic nitrogen atom allows for the formation of hydrochloride salts, which typically exhibit enhanced stability and solubility, making them ideal for pharmaceutical formulations.[7]

This guide will, therefore, explore this compound not as a standalone entity, but as a product of rational drug design, leveraging the synergistic potential of its constituent parts.

Physicochemical Properties and Structural Elucidation

The hydrochloride salt of 4-(Indolin-5-yl)morpholine is formed by the protonation of the basic nitrogen atom of the morpholine ring with hydrochloric acid.[6] This conversion from the free base to the salt form is a standard practice in pharmaceutical development to improve the handling, stability, and solubility of amine-containing compounds.

Chemical Structure

The chemical structure consists of an indoline ring system where the morpholine moiety is attached via its nitrogen atom to the 5-position of the indoline core.

Caption: Chemical structure of this compound.

Core Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇ClN₂O | Calculated |

| Molecular Weight | 240.73 g/mol | Calculated |

| IUPAC Name | 4-(2,3-dihydro-1H-indol-5-yl)morpholine hydrochloride | Generated |

| Appearance | Expected to be a crystalline solid | Inferred from similar hydrochloride salts[8] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | Inferred from the properties of morpholine hydrochloride[8] |

Synthesis and Purification Protocol

There is no specific published synthesis for this compound. However, a logical and robust synthetic route can be designed based on well-established and highly-cited chemical transformations. The proposed pathway utilizes a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[9]

The overall strategy involves the coupling of a suitably functionalized indoline precursor with morpholine, followed by conversion to the hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: A Four-Step Synthesis

Causality Behind Experimental Choices:

-

N-Protection (Step 1): The indoline nitrogen is a secondary amine and can compete with morpholine in the subsequent coupling reaction. Protecting it, for instance as a tert-butoxycarbonyl (Boc) carbamate, prevents this side reaction and ensures regioselectivity. The Boc group is chosen for its stability under the basic conditions of the amination and its straightforward removal under acidic conditions that are unlikely to affect the rest of the molecule.

-

Buchwald-Hartwig Amination (Step 2): This reaction is the method of choice for aryl amine synthesis due to its high efficiency, broad substrate scope, and tolerance of various functional groups.[9][10] The choice of palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos or BrettPhos), and base (e.g., NaOtBu or LHMDS) is critical and often requires optimization, but published protocols for similar couplings provide a strong starting point.[11][12]

-

N-Deprotection (Step 3): Acid-labile protecting groups like Boc are easily cleaved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in an inert solvent. This step regenerates the indoline nitrogen and yields the free base of the target molecule.

-

Salt Formation (Step 4): The final step involves treating the purified free base with a solution of hydrogen chloride (commonly in an anhydrous solvent like dioxane or diethyl ether) to precipitate the hydrochloride salt. This provides a stable, crystalline solid that is easier to handle and formulate than the often-oily free base.[8]

Step 1: Synthesis of tert-butyl 5-bromoindoline-1-carboxylate

-

To a stirred solution of 5-bromoindoline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the protected intermediate as a solid.

Step 2: Synthesis of tert-butyl 5-(morpholino)indoline-1-carboxylate

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add tert-butyl 5-bromoindoline-1-carboxylate (1.0 eq) and morpholine (1.2 eq) dissolved in an anhydrous solvent such as toluene or 1,4-dioxane (approx. 0.1 M).[13]

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Concentrate the filtrate and purify the residue by flash column chromatography to obtain the coupled product.

Step 3: Synthesis of 4-(Indolin-5-yl)morpholine (Free Base)

-

Dissolve the product from Step 2 (1.0 eq) in DCM (approx. 0.2 M).

-

Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the excess acid and extract the free base.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free base, which may be used directly in the next step.

Step 4: Synthesis of this compound

-

Dissolve the crude free base from Step 3 in a minimal amount of a suitable solvent like ethyl acetate or methanol.

-

Add a solution of HCl in 1,4-dioxane (e.g., 4 M solution, 1.1-1.2 eq) dropwise with stirring.

-

A precipitate should form. Continue stirring for 30-60 minutes at room temperature or 0 °C to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield this compound as a solid.

Putative Mechanism of Action: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

While the specific biological targets of this compound have not been reported, the indoline scaffold is a key feature of several potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1 is an epigenetic enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By removing these marks, LSD1 represses the expression of target genes.

In many cancers, particularly acute myeloid leukemia (AML), LSD1 is overexpressed and plays a crucial role in maintaining the cancer phenotype by suppressing the expression of tumor suppressor genes and differentiation-promoting genes.[14] Therefore, inhibiting LSD1 is a promising therapeutic strategy to reactivate these silenced genes and induce cancer cell differentiation or apoptosis.[14]

Proposed Inhibitory Action: Indoline-based inhibitors typically act as reversible, competitive inhibitors that interact with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1.[2] The indoline core can form key interactions within the enzyme's substrate-binding pocket. It is plausible that this compound functions similarly, with the indoline scaffold occupying the active site and the morpholine group potentially forming hydrogen bonds or other interactions that enhance binding affinity and selectivity.

Caption: Proposed mechanism of action via LSD1 inhibition.

Experimental Workflow: Assessing Cytotoxic Activity

To evaluate the potential of this compound as an anticancer agent, a primary step is to determine its cytotoxicity against relevant cancer cell lines. The MTT assay is a standard, colorimetric method for assessing cell viability.

Protocol: MTT Assay for Cytotoxicity

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., MV-4-11 for AML, given the proposed LSD1 target)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

-

This initial cytotoxicity data is crucial for guiding further studies, including more detailed mechanism-of-action investigations and in vivo efficacy models.

Conclusion and Future Directions

This compound is a rationally designed molecule that holds considerable promise as a lead compound in drug discovery. By combining the biologically active indoline scaffold with the pharmacokinetically favorable morpholine moiety, it represents a platform for developing novel therapeutics, potentially as an inhibitor of epigenetic targets like LSD1. The synthetic route outlined in this guide is robust and scalable, enabling the production of material for further investigation. The provided experimental protocol for cytotoxicity assessment serves as a starting point for its biological characterization. Future work should focus on confirming its proposed mechanism of action, exploring its selectivity against other enzymes, and evaluating its efficacy in preclinical cancer models.

References

-

Ma, L., et al. (2022). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 65(6), 4736–4758. [Link]

-

Shein, A. A., et al. (2021). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 26(11), 3321. [Link]

-

Kandhavelu, M., et al. (2016). Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines. European Journal of Medicinal Chemistry, 121, 331-341. [Link]

-

Ma, L., et al. (2022). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. PubMed. [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Li, Y., et al. (2020). Natural products as LSD1 inhibitors for cancer therapy. Acta Pharmaceutica Sinica B, 10(6), 991-1004. [Link]

-

High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). University of South Carolina Scholar Commons. [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters. [Link]

-

Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 2232-2242. [Link]

-

O'Neil, M.J. (ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Merck and Co., Inc.[Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Ananikov, V. P., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]

-

Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalton Transactions, (37), 4443-4446. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Khan, I., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 435. [Link]

-

Wikipedia. (n.d.). Morpholine. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Morpholine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine [drugfuture.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hammer.purdue.edu [hammer.purdue.edu]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Natural products as LSD1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

5-Morpholinoindoline Hydrochloride: A Critical Intermediate in the Design of Next-Generation Polθ Inhibitors

Executive Summary & Chemical Identity

In the rapidly evolving landscape of targeted oncology, the development of synthetic lethality paradigms has necessitated the design of highly specialized chemical building blocks. 5-Morpholinoindoline hydrochloride (IUPAC: 5-(morpholin-4-yl)-2,3-dihydro-1H-indole hydrochloride) has recently emerged as a critical pharmacophoric intermediate. While a standardized public CAS Registry Number for this specific hydrochloride salt remains pending/unassigned in broad commercial catalogs due to its status as a novel, custom-synthesized intermediate, its structural utility is rigorously documented in recent medicinal chemistry literature [1].

This intermediate is primarily utilized in the synthesis of DNA polymerase theta (Polθ) inhibitors. By incorporating a morpholine ring at the C5 position of an indoline core, drug developers can overcome severe metabolic liabilities while simultaneously enhancing aqueous solubility and target binding affinity—crucial factors for targeting Homologous Recombination (HR)-deficient cancers.

Structural Causality: The Role of the C5-Morpholino Substitution

The rational design of Polθ inhibitors (such as ART-558 analogs) frequently utilizes an indoline or indole core. However, early-generation compounds exhibited poor pharmacokinetic profiles. Pharmacokinetic profiling revealed that the C5 position of the indoline ring is the primary site for CYP3A4-mediated oxidative degradation [1].

To engineer a superior therapeutic, the C5 position must be blocked. The selection of a morpholino group over simple halides or alkyls is driven by two causal factors:

-

Metabolic Shielding: The steric bulk of the morpholine ring effectively blocks CYP3A4 access to the vulnerable C5 carbon, drastically increasing the compound's half-life.

-

Physicochemical Balance: Morpholine is a privileged medicinal scaffold. Its oxygen atom acts as a strong hydrogen bond acceptor, improving solvent interactions and aqueous solubility, while its basic nitrogen allows for the formation of stable hydrochloride salts, enhancing oral bioavailability.

Quantitative Data: Optimization of the Indoline Core

The following table summarizes the structure-activity relationship (SAR) and physicochemical improvements observed when substituting the C5 position of the indoline core during the optimization of Polθ inhibitors.

| C5-Substituent on Indoline Core | Polθ IC₅₀ (nM) | DLD1 BRCA KO IC₅₀ (nM) | CYP3A4 Metabolic Stability | Aqueous Solubility |

| Hydrogen (Unsubstituted) | 13.3 ± 0.9 | ~150 | Highly Vulnerable (Rapid Clearance) | Moderate |

| Halide (e.g., Fluoro) | 10.1 ± 0.5 | ~120 | Moderate | Low |

| Morpholino (Optimized Core) | 6.6 ± 0.6 | ~45 | Highly Stable (Blocked C5 site) | High |

Table 1: Physicochemical and biological profiling demonstrating the superiority of the C5-morpholino substitution in Polθ inhibitor design.

Self-Validating Synthesis Workflow

The synthesis of 5-morpholinoindoline hydrochloride requires strict regiocontrol. Direct amination of 5-bromoindoline with morpholine is fundamentally flawed; the indoline nitrogen is a highly nucleophilic secondary amine that will competitively undergo N-arylation during palladium-catalyzed cross-coupling.

To establish a self-validating system , the protocol mandates an initial N-Boc protection step, followed by Buchwald-Hartwig amination, and concludes with acidic deprotection. In-Process Controls (IPCs) at each stage ensure the protocol validates its own success before proceeding.

Caption: Synthetic workflow for 5-morpholinoindoline hydrochloride.

Step-by-Step Methodology

Step 1: N-Boc Protection (Regiocontrol Establishment)

-

Dissolve 5-bromoindoline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (TEA, 2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

-

Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0°C. Stir at room temperature for 4 hours.

-

Self-Validation (IPC 1): Perform LC-MS. The reaction is only validated to proceed when the 5-bromoindoline mass peak is <2%, confirming complete masking of the indoline nitrogen.

Step 2: Buchwald-Hartwig Amination (C-N Bond Formation)

-

In a Schlenk flask under argon, combine 1-Boc-5-bromoindoline (1.0 eq), morpholine (1.5 eq), and sodium tert-butoxide (t-BuONa, 2.0 eq) in anhydrous toluene.

-

Add the catalyst system: Pd₂(dba)₃ (0.05 eq) and RuPhos ligand (0.1 eq).

-

Heat the mixture to 90°C for 12 hours.

-

Self-Validation (IPC 2): TLC and LC-MS must confirm the disappearance of the brominated starting material and the appearance of the desired mass [M+H]+ for 1-Boc-5-morpholinoindoline.

Step 3: Deprotection and Salt Formation

-

Dissolve the purified 1-Boc-5-morpholinoindoline in a minimal amount of DCM.

-

Add 4M HCl in dioxane (10.0 eq) dropwise at room temperature. Stir for 3 hours.

-

The product, 5-morpholinoindoline hydrochloride, will precipitate as a solid. Filter and wash with cold diethyl ether.

-

Self-Validation (IPC 3): ¹H-NMR must show the complete absence of the strong singlet at ~1.5 ppm (Boc group), validating total deprotection and successful hydrochloride salt formation.

Application: Polθ Inhibition and Synthetic Lethality

The primary application of 5-morpholinoindoline derivatives is in the targeted therapy of HR-deficient cancers (e.g., BRCA1/2 mutated breast or ovarian cancers).

Normal cells repair DNA double-strand breaks (DSBs) using the error-free Homologous Recombination (HR) pathway. When HR is disabled by genetic mutations (BRCA1/2), cancer cells become dangerously reliant on a backup repair mechanism called Microhomology-Mediated End Joining (MMEJ), which is entirely dependent on the enzyme DNA polymerase theta (Polθ).

By utilizing 5-morpholinoindoline-based inhibitors to block Polθ, researchers induce synthetic lethality . The cancer cell, lacking both HR and MMEJ, cannot repair DNA damage and undergoes apoptosis, while healthy cells (which retain functional HR) survive [1].

Caption: Synthetic lethality mechanism targeting Polθ in HR-deficient cancers.

Experimental Workflow: Polθ Polymerase Inhibition Assay

To validate the efficacy of 5-morpholinoindoline-derived compounds, researchers employ the PicoGreen fluorescence assay.

Causality of the Assay: Polθ synthesizes double-stranded DNA (dsDNA) from a single-stranded template. PicoGreen is a fluorophore that selectively intercalates into dsDNA, exhibiting a >1000-fold fluorescence enhancement. This allows for the direct, real-time quantification of Polθ activity without radioactive isotopes.

Self-Validating PicoGreen Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% BSA.

-

Compound Plating: Serially dilute the 5-morpholinoindoline derivative in DMSO and dispense into a 384-well black microplate.

-

Assay Controls (The Validation System):

-

Positive Control (Max Activity): Enzyme + Template + Vehicle (DMSO).

-

Negative Control (Baseline): Template + Vehicle (DMSO) without enzyme. This subtracts the background fluorescence of the ssDNA.

-

Reference Standard: A known inhibitor (e.g., ART-558) to validate the dynamic range of the specific plate.

-

-

Enzyme Addition: Add purified recombinant Polθ polymerase to the wells and incubate for 15 minutes at room temperature to allow compound binding.

-

Reaction Initiation: Add a mixture of ssDNA template, primer, and dNTPs to initiate DNA synthesis. Incubate at 37°C for 60 minutes.

-

Detection: Add PicoGreen reagent (diluted 1:200 in TE buffer) to all wells. Incubate in the dark for 5 minutes.

-

Readout: Measure fluorescence using a microplate reader (Excitation: 480 nm, Emission: 520 nm). Calculate the IC₅₀ based on the dose-response curve generated relative to the self-validating controls.

References

-

Yu, Z., et al. "Rational Design and Biological Evaluation of a Novel Polθ Polymerase Inhibitor for Synergistic Targeting of HR-Deficient Cancers." Journal of Medicinal Chemistry, ACS Publications, 2025.[Link]

Engineering the Indoline-Morpholine Scaffold: A Mechanistic Guide to Next-Generation Anticancer Therapeutics

Executive Summary

The hybridization of privileged pharmacophores is a cornerstone of modern medicinal chemistry and rational drug design. The indoline-morpholine scaffold has emerged as a highly potent structural motif, particularly in the field of oncology. Indoline (2,3-dihydroindole) provides a versatile core that mimics naturally occurring alkaloids, offering robust interactions with tubulin and receptor tyrosine kinases. Conversely, morpholine is a highly saturated heterocyclic ring renowned for improving aqueous solubility, enhancing pharmacokinetic profiles, and acting as a critical hydrogen-bond acceptor in the hinge region of kinases. This technical guide explores the causality behind the biological activity of this hybrid scaffold, detailing its mechanisms, quantitative efficacy, and the rigorous experimental protocols required for its development.

Mechanistic Rationale: Why Indoline and Morpholine?

The fusion of indoline and morpholine moieties is not merely additive; it is highly synergistic, addressing both pharmacodynamic potency and pharmacokinetic liabilities.

-

The Morpholine Component: The oxygen atom in the morpholine ring serves as a strong hydrogen bond acceptor. In the context of PI3K/mTOR dual inhibitors, this oxygen specifically interacts with the valine residue (e.g., Val851 in PI3Kα) located in the kinase hinge region[1]. Furthermore, its basic nitrogen allows for facile salt formation, drastically improving the drug's aqueous solubility and bioavailability compared to highly lipophilic planar aromatic systems.

-

The Indoline Component: Unlike the fully aromatic indole, the sp³-hybridized C2 and C3 carbons of indoline introduce a critical degree of three-dimensionality (a "puckered" conformation). This structural nuance allows indoline derivatives to fit snugly into the colchicine-binding site of tubulin, disrupting microtubule dynamics without causing the flat, intercalating DNA toxicity often associated with planar heterocycles[2]. It also serves as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases[3].

Multi-target mechanistic pathways of the indoline-morpholine hybrid scaffold.

Quantitative Structure-Activity Relationship (QSAR) and Efficacy Data

Recent QSAR models and in vitro evaluations have demonstrated the broad-spectrum anticancer activity of these hybrids. The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) on the phenyl rings attached to the scaffold significantly enhances cytotoxicity. This occurs because electron-withdrawing groups increase the electrophilicity of the molecule, thereby strengthening target-protein interactions through enhanced dipole-dipole and halogen bonding[4].

Table 1: Comparative Anticancer Efficacy of Key Indoline/Morpholine Derivatives

| Compound / Scaffold Variant | Target Cell Line | Primary Mechanism | IC₅₀ Value (μM) | Reference |

| Compound 5f (Morpholine-Indole Sulfonohydrazide) | MDA-MB-468 (Breast) | Antiproliferative | 8.2 | [4] |

| Compound 5f (Morpholine-Indole Sulfonohydrazide) | MCF-7 (Breast) | Antiproliferative | 13.2 | [4] |

| Compound 12b (Morpholinopyrimidine) | SR (Leukemia) | PI3K/mTOR Dual Inhibition | 0.10 | [1] |

| Compound 9d (Indoline Derivative) | MGC-803 (Gastric) | Tubulin Polymerization Inhibition | 1.84 | [2] |

| AK-10 (Morpholine-Quinazoline) | MCF-7 (Breast) | Apoptosis via G1 Arrest | 3.15 | [5] |

Experimental Methodologies: Synthesis and Validation

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis and biological screening of indoline-morpholine derivatives. The causality of each step is explicitly defined to ensure researchers understand why specific conditions are chosen, moving beyond mere procedural lists.

Protocol A: Multistep Chemical Synthesis of Indoline-Morpholine Hybrids

Rationale: A convergent synthesis approach is utilized to independently optimize the indoline and morpholine fragments before coupling. This maximizes the overall yield and minimizes complex side reactions.

-

Preparation of the Morpholine Intermediate:

-

Step: Reflux the halogenated core (e.g., substituted pyrimidine or carboxaldehyde) with 2.0 equivalents of morpholine in absolute ethanol for 4-6 hours.

-

Causality: Morpholine acts as both the nucleophile and the base (to neutralize the generated acid). Ethanol is chosen as a protic solvent to stabilize the transition state during nucleophilic aromatic substitution (SNAr)[1].

-

-

Indoline Coupling via Schiff Base Formation or Sulfonylation:

-

Step: React the morpholine-bearing intermediate with an indoline derivative (e.g., an indoline-sulfonohydrazide) in the presence of a catalytic amount of glacial acetic acid.

-

Causality: The acid catalyst protonates the carbonyl oxygen, making the carbon highly electrophilic. This facilitates the nucleophilic attack by the indoline's amine or hydrazide group, leading to rapid dehydration and stable imine/sulfonamide formation[4].

-

-

Purification and Structural Elucidation:

-

Step: Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate). Confirm the structure using ¹H NMR and ¹³C NMR.

-

Causality: Successful morpholine incorporation is definitively validated by the presence of characteristic morpholine-CH₂ triplets at ~δ 3.5-3.9 ppm in the ¹H NMR spectrum[1].

-

Experimental workflow for synthesizing and screening hybrid scaffolds.

Protocol B: In Vitro Cytotoxicity and Apoptosis Validation

Rationale: Raw cytotoxicity must be correlated with specific cellular mechanisms (e.g., apoptosis vs. necrosis) to validate the targeted nature of the scaffold rather than off-target toxicity.

-

Cell Viability (MTT Assay):

-

Step: Seed target cancer cells (e.g., MCF-7, A549) in 96-well plates at

cells/well. Incubate for 24h. Treat with synthesized compounds (0.1 - 100 μM) for 48h. Add MTT reagent; dissolve formazan crystals in DMSO and read absorbance at 570 nm. -

Causality: The reduction of the yellow MTT tetrazolium salt to purple formazan is catalyzed exclusively by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable measure of metabolically active (living) cells, directly validating the antiproliferative effect[6].

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Step: Harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Add FITC-Annexin V and Propidium Iodide (PI). Analyze via flow cytometry within 1 hour.

-

Causality: Annexin V binds with high affinity to phosphatidylserine, which flips to the outer leaflet of the plasma membrane only during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual staining isolates and proves the exact mechanism of cell death induced by the indoline-morpholine scaffold[6].

-

Conclusion

The indoline-morpholine scaffold represents a highly tunable, multi-target pharmacophore. By rationally combining the kinase-anchoring properties of morpholine with the cytoskeletal-disrupting geometry of indoline, researchers can develop potent therapeutics capable of overcoming resistance mechanisms in aggressive malignancies. Continued QSAR modeling and structural optimization will likely yield candidates with exceptional clinical viability.

References

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells | ACS Omega |[Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors | PMC - NIH |[Link]

-

Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization | PubMed - NIH |[Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies | PMC - NIH |[Link]

-

Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines | PubMed - NIH |[Link]

-

Indoline Derivatives as Anticancer Agents | Scribd |[Link]

Sources

- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 5-(4-Morpholinyl)-2,3-dihydro-1H-indole Hydrochloride

[1][2][3]

Executive Summary

5-(4-Morpholinyl)-2,3-dihydro-1H-indole hydrochloride (often referred to as 5-morpholinoindoline HCl ) is a bicyclic heterocycle comprising a 2,3-dihydro-1H-indole (indoline) core substituted at the 5-position with a morpholine ring.[1][2][3] It serves as a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting pathways such as PI3K/mTOR and DNA repair enzymes like Polymerase Theta (Polθ).[1][2][3]

This compound combines the structural rigidity of the indoline scaffold with the solubilizing and metabolic properties of the morpholine moiety, making it a valuable pharmacophore for optimizing drug-like properties (ADME).[1][2][3]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature & Synonyms[1][2][3][5]

-

Systematic Name: 5-(morpholin-4-yl)-2,3-dihydro-1H-indole hydrochloride[1][2][3]

-

Common Synonyms:

-

CAS Number: Note: While the free base and N-methylated derivatives (e.g., CAS 1501463-25-7) are indexed, the specific hydrochloride salt of the N-unsubstituted indoline is often a custom-synthesized research intermediate.[1][2][3]

Structural Specifications

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O[1][2][3] · HCl |

| Molecular Weight | 240.73 g/mol (Salt); 204.27 g/mol (Free Base) |

| Core Scaffold | 2,3-Dihydro-1H-indole (Indoline) |

| Substituent | Morpholine ring at C5 position |

| Salt Form | Hydrochloride (typically monohydrochloride) |

| Appearance | Off-white to pale yellow solid (hygroscopic) |

| Solubility | Soluble in DMSO, Methanol, Water (moderate) |

Protonation Site Analysis

The molecule contains two nitrogen atoms capable of protonation:[1][2][3]

-

Indoline Nitrogen (N1): Part of the conjugated system (lone pair participates in resonance with the benzene ring).[1][2][3] pKa ≈ 4–5 .[1][2][3]

-

Morpholine Nitrogen (N4'): Aliphatic tertiary amine.[1][2][3] pKa ≈ 8.3 .[1][2][3]

Chemical Insight: In the monohydrochloride salt, the protonation occurs preferentially at the morpholine nitrogen due to its significantly higher basicity compared to the indoline nitrogen.[1][2][3] This cationic center improves aqueous solubility.[1][2][3]

Synthetic Methodology

The synthesis of 5-morpholinoindoline HCl typically follows a convergent route, utilizing palladium-catalyzed cross-coupling chemistry to install the morpholine ring, followed by salt formation.[1][2][3]

Primary Synthetic Route: Buchwald-Hartwig Amination

This route is preferred for its scalability and functional group tolerance.[1][2][3]

Step 1: Protection (Optional but Recommended) Protect the indoline nitrogen (N1) with a Boc or Acetyl group to prevent side reactions during coupling.[1][2][3]

Step 2: Buchwald-Hartwig Coupling Couple 5-bromo-1-(tert-butoxycarbonyl)indoline with morpholine.[1][2][3]

-

Catalyst:

or -

Ligand: BINAP or Xantphos (crucial for aryl chloride/bromide coupling).[1][2][3]

-

Base:

or

Step 3: Deprotection & Salt Formation Remove the Boc group and form the HCl salt simultaneously.[1][2][3]

Alternative Route: Reduction of 5-Morpholinoindole

If 5-morpholinoindole is available, selective reduction of the C2-C3 double bond yields the indoline.[1][2][3]

-

Reagents:

in Acetic Acid or -

Note: This method avoids palladium coupling but requires the specific indole precursor.[1][2][3]

Synthesis Workflow Diagram (Graphviz)

Figure 1: Step-by-step synthetic pathway for 5-(4-morpholinyl)-2,3-dihydro-1H-indole hydrochloride via Buchwald-Hartwig amination.

Applications in Drug Discovery[1][2][3][9]

Kinase Inhibitor Scaffolds

The 5-morpholinoindoline moiety is a privileged structure in kinase inhibitor design.[1][2][3]

-

PI3K/mTOR Inhibitors: The morpholine oxygen often acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.[1][2][3] The indoline core provides a rigid spacer that orients the morpholine correctly.[1][2][3]

-

Polθ Polymerase Inhibitors: Recent research (2025) has highlighted 5-morpholinoindoline derivatives as potent inhibitors of DNA Polymerase Theta (Polθ), a target for synthetic lethality in BRCA-deficient cancers.[1][2][3]

Pharmacophore Properties[1][2][3][5]

-

H-Bond Donor: The N1-H of the indoline (if unsubstituted) can act as a hydrogen bond donor to residues like Glu or Asp in the active site.[1][2][3]

-

Solubility Enhancer: The morpholine ring significantly lowers logP compared to a phenyl or cyclohexyl group, improving the drug's aqueous solubility and bioavailability.[1][2][3]

-

Metabolic Stability: The morpholine ring is generally robust against oxidative metabolism, although the alpha-carbons can be sites of metabolic soft spots (overcome by deuteration or substitution).[1][2][3]

Structural Interaction Map (Graphviz)[1][2][3]

Figure 2: Pharmacophore mapping of 5-morpholinoindoline, highlighting key interactions with kinase active sites.[1][2][3]

Handling, Stability, and Safety

Storage Protocols

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[1][2][3] Store in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen) at -20°C for long-term storage.

-

Light Sensitivity: Indoline derivatives can be prone to oxidation (forming indoles) upon prolonged exposure to light and air.[1][2][3] Protect from light.[1][2][3]

Safety Data (GHS Classification)

References

-

Rational Design and Biological Evaluation of a Novel Polθ Polymerase Inhibitor. ACS Publications, 2025.[1][2][3] (Note: Representative link for context on Polθ inhibitors).

-

Buchwald-Hartwig Amination of Aryl Halides. Organic Chemistry Portal. .

-

Synthesis of 5-Substituted Indolines. Journal of Organic Chemistry. .[2][3]

-

PubChem Compound Summary: Indoline Derivatives. National Center for Biotechnology Information. .

Sources

- 1. Molindone Hydrochloride | C16H25ClN2O2 | CID 9883259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-[(morpholin-4-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one | 89665-74-7 [sigmaaldrich.com]

- 3. 1-Morpholin-4-ylmethyl-1H-indole-2,3-dione | C13H14N2O3 | CID 262696 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Indolin-5-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Indolin-5-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule in major chemical databases, this document synthesizes information from analogous structures and established synthetic methodologies to provide a robust and scientifically grounded resource.

Introduction: The Significance of the Indoline-Morpholine Scaffold

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1] Similarly, the morpholine ring is a common feature in many approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.[2][3] The combination of these two moieties in 4-(Indolin-5-yl)morpholine suggests a molecule with potential for modulation of various biological targets. This guide will delve into the chemical identity, a plausible and detailed synthetic route, and the expected physicochemical properties of this compound.

Molecular Identity and Physicochemical Properties

Based on the constituent indoline and morpholine fragments, the molecular formula and weight of 4-(Indolin-5-yl)morpholine have been calculated.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O | Calculated |

| Molecular Weight | 204.27 g/mol | Calculated |

| IUPAC Name | 4-(2,3-dihydro-1H-indol-5-yl)morpholine | |

| Canonical SMILES | C1CN(CCO1)C2=CC3=C(CCN3)C=C2 | |

| Physical Form | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to have good solubility in organic solvents like DMSO and methanol | Inferred |

Synthetic Protocol: Buchwald-Hartwig Amination

A robust and widely applicable method for the synthesis of 4-(Indolin-5-yl)morpholine is the palladium-catalyzed Buchwald-Hartwig amination.[4][5][6] This cross-coupling reaction provides an efficient means of forming the C-N bond between the indoline ring and the morpholine nitrogen.

Reaction Principle

The Buchwald-Hartwig amination involves the oxidative addition of an aryl halide (in this case, 5-bromoindoline) to a palladium(0) complex. Subsequent coordination of the amine (morpholine) and deprotonation by a base leads to the formation of a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the palladium(0) catalyst.[6]

Experimental Workflow

Caption: Workflow for the synthesis of 4-(Indolin-5-yl)morpholine.

Detailed Step-by-Step Methodology

-

Reagent Preparation: To an oven-dried Schlenk flask, add 5-bromoindoline (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), a suitable phosphine ligand like XPhos or BrettPhos (0.02-0.10 eq), and a base, typically sodium tert-butoxide (1.2-2.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene as the solvent, followed by morpholine (1.1-1.5 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford 4-(Indolin-5-yl)morpholine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Applications in Drug Discovery

The 4-(Indolin-5-yl)morpholine scaffold holds promise for the development of novel therapeutic agents. The indoline moiety is a key component of several kinase inhibitors, and the morpholine group can enhance drug-like properties.[7] Further investigation into the biological activity of this compound could uncover potential applications in areas such as oncology, neurodegenerative diseases, and infectious diseases.

Safety and Handling

While specific toxicity data for 4-(Indolin-5-yl)morpholine is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

-

PubChem. 1-Methyl-5-(morpholin-4-yl)-2,3-dihydro-1H-indole. National Center for Biotechnology Information. [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

-

(S)-4-(2-(Indolin-1-yl)ethyl)-2-((3-methoxyphenoxy)methyl)morpholine. PubChem. [Link]

-

Synthesis of 4-(di[1H-indol-3-yl]methyl)morpholine 210. ResearchGate. [Link]

-

Morpholine. Wikipedia. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Development and Application of Indolines in Pharmaceuticals. PubMed. [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine. PubChem. [Link]

-

4-(5-Ethynylthiazol-2-yl)morpholine. PubChem. [Link]

-

Morpholine synthesis. Organic Chemistry Portal. [Link]

-

1-Morpholin-4-ylmethyl-1H-indole-2,3-dione. PubChem. [Link]

-

4-Morpholinopiperidine. PubChem. [Link]

-

Preparation and optimization of new 4-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholinothiazole-5-carboxylic acid and amide derivatives as potent and selective PI3Kβ inhibitors. PubMed. [Link]

-

A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

-

Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation. PMC. [Link]

-

Synthesis of indolines. Organic Chemistry Portal. [Link]

Sources

- 1. 245117-16-2 | 4-(1H-Indol-5-yl)morpholine | Next Peptide [nextpeptide.com]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. hammer.purdue.edu [hammer.purdue.edu]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Preparation and optimization of new 4-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholinothiazole-5-carboxylic acid and amide derivatives as potent and selective PI3Kβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between 5-morpholinoindoline and 5-morpholinoindole

An In-Depth Technical Guide to the Core Differences Between 5-Morpholinoindoline and 5-Morpholinoindole

Abstract

The indole and indoline scaffolds represent foundational heterocyclic systems in medicinal chemistry, each conferring distinct physicochemical and pharmacological properties to a molecule. The introduction of a morpholine moiety, a privileged structure known to enhance pharmacokinetic profiles, at the 5-position of these cores creates two related but fundamentally different molecules: 5-morpholinoindole and 5-morpholinoindoline. This guide provides an in-depth analysis of their core differences, focusing on chemical structure, spectroscopic signatures, reactivity, synthetic strategies, and the resulting implications for biological activity. Understanding these distinctions is paramount for rational drug design and the strategic selection of the appropriate scaffold to achieve desired therapeutic outcomes.

Foundational Structural and Electronic Differences

The primary distinction between 5-morpholinoindole and 5-morpholinoindoline lies in the saturation level of the five-membered pyrrole ring fused to the benzene core.

-

5-Morpholinoindole possesses a fully unsaturated pyrrole ring, featuring a critical C2-C3 double bond. This configuration renders the entire bicyclic system aromatic and planar. As a π-excessive heterocycle, the indole nucleus is electron-rich, a property that dominates its chemical reactivity.[1][2]

-

5-Morpholinoindoline contains a saturated C2-C3 single bond, breaking the aromaticity of the five-membered ring.[3] The resulting structure is non-planar and can be chemically understood as a substituted aniline. This seemingly minor change dramatically alters the molecule's three-dimensional shape, electron distribution, and chemical behavior.

Caption: Core structures of 5-morpholinoindole (aromatic) and 5-morpholinoindoline (non-aromatic).

The morpholino substituent at the C5 position acts as an electron-donating group in both molecules through the resonance of the nitrogen lone pair with the benzene ring. However, the overall electronic character and reactivity are dictated by the nature of the fused five-membered ring.

Comparative Spectroscopic Analysis: A Self-Validating System

The structural differences between these two compounds give rise to distinct and easily identifiable spectroscopic fingerprints. This allows for unambiguous characterization and serves as a self-validating system for monitoring chemical transformations between the two.

Data Presentation: Spectroscopic Fingerprints

| Spectroscopic Method | 5-Morpholinoindole | 5-Morpholinoindoline | Rationale for Difference |

| ¹H NMR | Signals for C2-H and C3-H in the aromatic region (~6.5-7.5 ppm). | Aliphatic signals (triplets) for C2-H₂ and C3-H₂ in the upfield region (~3.0-4.0 ppm). | Presence (indole) vs. absence (indoline) of the C2-C3 double bond. |

| ¹³C NMR | C2 and C3 signals in the sp² region (~100-130 ppm). | C2 and C3 signals in the sp³ (aliphatic) region (~30-60 ppm). | Hybridization state of the C2 and C3 carbons. |

| UV-Vis Spectroscopy | Strong absorbance from the extended π-conjugated system (λmax ~270-290 nm). | Chromophore resembles a substituted aniline; absorbance is shifted to shorter wavelengths. | Indole's aromaticity creates a larger chromophore than indoline's aniline-like system. |

| IR Spectroscopy | N-H stretch (~3400 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), C=C stretch (~1600 cm⁻¹). | N-H stretch (~3350 cm⁻¹), aliphatic C-H stretches (<3000 cm⁻¹), absence of pyrrole C=C stretch. | Saturation of the five-membered ring removes the C=C bond and introduces sp³ C-H bonds. |

Experimental Protocol: NMR Sample Preparation and Analysis

A robust protocol for distinguishing the compounds is critical for trustworthiness.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[4]

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Key Diagnostic Check: Observe the chemical shift region from 2.5 to 4.5 ppm. The presence of two distinct multiplets, likely triplets, integrating to 2 protons each, is definitive for the 5-morpholinoindoline structure. Their absence and the presence of signals in the 6.5-7.5 ppm region corresponding to the pyrrole protons confirm the 5-morpholinoindole structure.

-

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

Key Diagnostic Check: Examine the upfield region from 20-60 ppm. The presence of two signals confirms the sp³ C2 and C3 carbons of the indoline ring.[4]

-

Chemical Reactivity and Interconversion

The electronic and structural differences directly translate to distinct patterns of chemical reactivity. A key relationship is their interconversion through oxidation and reduction, a fundamental strategy in synthetic planning.

Caption: Redox relationship between the indoline and indole scaffolds.

Reactivity in Electrophilic Aromatic Substitution (EAS)

-

5-Morpholinoindole: As a π-excessive aromatic system, it readily undergoes electrophilic attack. The preferred site of substitution is C3 of the pyrrole ring, as the resulting cationic intermediate is highly stabilized by the nitrogen lone pair.[1] If the C3 position is blocked, substitution may occur at C2 or on the benzenoid ring at C4 or C6, directed by both the fused ring and the C5-morpholino group.

-

5-Morpholinoindoline: Reactivity is governed by the aniline-like nature of the indoline nitrogen and the activating effect of the C5-morpholino group. Both are ortho-, para-directing. Therefore, electrophilic substitution will occur on the benzene ring, primarily at the C4 and C6 positions, which are ortho and para to the indoline nitrogen.

Experimental Protocol: Synthesis of 5-Morpholinoindoline via Reduction

This protocol exemplifies the direct conversion of the indole to the indoline core.

-

Reaction Setup: To a solution of 5-morpholinoindole (1.0 eq) in glacial acetic acid, add sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting indole spot and the appearance of a new, typically lower Rf, indoline spot.

-

Work-up: Once the reaction is complete, carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-morpholinoindoline can be purified by column chromatography on silica gel.

-

Validation: Confirm the product structure using ¹H NMR, looking for the appearance of the characteristic aliphatic C2 and C3 proton signals.

Implications for Drug Discovery and Development

The choice between a 5-morpholinoindole and a 5-morpholinoindoline scaffold is a critical decision in medicinal chemistry, driven by the desired interaction with a biological target and the required pharmacokinetic properties. The morpholine moiety itself is frequently incorporated into drug candidates to improve properties like aqueous solubility and metabolic stability.[5][6]

-

Target Binding and Molecular Shape: The planar geometry of the indole ring is ideal for fitting into flat, aromatic binding pockets in enzymes or receptors. In contrast, the non-planar, three-dimensional structure of the indoline core allows for different vectoral projections of the morpholine substituent, potentially enabling interactions with deeper or more complex binding sites.

-

Pharmacological Profile: Morpholine-containing compounds have been investigated for a wide array of biological activities, including anti-inflammatory, analgesic, antioxidant, and antihyperlipidemic effects.[5][7][8] The underlying scaffold—indole or indoline—will modulate this activity. For instance, indole alkaloids are known for potent cytotoxic and anti-infective properties[9], while the flexibility of the indoline might be better suited for targeting receptors requiring specific conformational arrangements.

-

Metabolic Stability: The C2-C3 double bond of the indole ring is a potential site for oxidative metabolism by cytochrome P450 enzymes. Saturating this bond to form the indoline removes this metabolic soft spot, which can lead to a longer half-life and improved bioavailability.

Caption: Logical flow from chemical structure to potential biological outcome.

Conclusion

While separated by only a single double bond, 5-morpholinoindole and 5-morpholinoindoline are chemically and functionally distinct entities. The aromaticity and planarity of the indole core contrast sharply with the saturated, flexible nature of the indoline. These differences manifest in unique spectroscopic signatures, divergent chemical reactivity, and critically, different potential interactions with biological systems. For the drug development professional, recognizing that the conversion from an indole to an indoline is not merely a minor modification but a fundamental shift in molecular strategy is essential for the successful design of next-generation therapeutics.

References

- Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives - PMC. (n.d.).

- Pharmacological activity of morpholino compound - PubMed. (2005, July 15).

- A review on pharmacological profile of Morpholine derivatives - ResearchGate. (n.d.).

- Indoline - Wikipedia. (n.d.).

- Synthesis and Chemistry of Indole. (n.d.).

- A Short Review of C7 – H Bond Functionalization of Indole/Indoline - RSIS International. (2025, August 29).

- Aromatic heterocyclic compounds: indole and quinoline - YouTube. (2018, October 14).

- Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed. (n.d.).

- Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. (n.d.).

- Spectroscopic Fingerprints: A Comparative Guide to 5-Bromoindole and Its Synthetic Intermediates - Benchchem. (n.d.).

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. youtube.com [youtube.com]

- 3. Indoline - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Reagents and Protocols for the Synthesis of 4-(Indolin-5-yl)morpholine Derivatives

Introduction & Strategic Rationale

4-(Indolin-5-yl)morpholine (CAS 959238-58-5) is a privileged pharmacophore widely utilized in the design of targeted therapeutics, particularly in the development of Bruton's tyrosine kinase (BTK) inhibitors and other oncology or immunology agents[1]. The electron-rich indoline core provides a rigid scaffold for hydrogen bonding, while the morpholine appendage enhances aqueous solubility and favorable pharmacokinetic properties.

Synthesizing this structural motif requires the selective formation of a carbon-nitrogen (C-N) bond between an indole/indoline precursor and morpholine. As a Senior Application Scientist, selecting the correct synthetic pathway is paramount to avoiding over-reduction, catalyst poisoning, or undesired regioselectivity. Two highly validated strategies exist:

-

The Indole Route : Buchwald-Hartwig cross-coupling of 5-bromoindole followed by chemoselective reduction.

-

The Indoline Route : Buchwald-Hartwig cross-coupling of an N-protected indoline (e.g., 1-acetyl-5-bromoindoline) followed by deprotection[2].

Mechanistic Pathways & Visualization

The selection between the Indole and Indoline routes depends on the availability of starting materials and the tolerance of downstream functional groups to acidic reduction versus hydrolytic deprotection.

Synthetic pathways for 4-(Indolin-5-yl)morpholine via Indole and Indoline routes.

Quantitative Data Presentation

The following tables summarize the optimized reaction parameters for both pathways, highlighting the causality behind the choice of ligands and bases.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

| Substrate | Catalyst / Ligand | Base | Solvent / Temp | Yield | Mechanistic Rationale |

| 5-Bromoindole | Pd2(dba)3 / Xantphos | Cs₂CO₃ | 1,4-Dioxane, 100 °C | 78-85% | Cs₂CO₃ is a weak base, preventing deprotonation of the indole NH (pKa ~16), which avoids competitive N-arylation[3]. Xantphos promotes rapid reductive elimination[4]. |

| 5-Bromoindole | Pd2(dba)3 / XPhos | NaOtBu | Toluene, 100 °C | <30% | Strong base (NaOtBu) deprotonates indole NH, poisoning the Pd catalyst and leading to complex mixtures[3]. |

| 1-Acetyl-5-bromoindoline | Pd2(dba)3 / XPhos | NaOtBu | Toluene/H₂O, 100 °C | 85-92% | Acetyl protection removes the acidic NH. NaOtBu can be safely used to accelerate the catalytic cycle[2]. |

Table 2: Reduction vs. Deprotection Parameters

| Intermediate | Reagents | Conditions | Yield | Mechanistic Rationale |

| 5-Morpholinoindole | NaBH₃CN, Glacial AcOH | RT, 2-4 hours | 80-85% | AcOH protonates C3, breaking aromaticity to form an indoleninium ion. NaBH₃CN selectively delivers hydride to C2[5]. |

| 1-Acetyl-5-morpholinoindoline | 6M HCl (aq), MeOH | 70 °C, 6 hours | 90-95% | Acidic hydrolysis cleanly cleaves the acetyl group without risking base-catalyzed ring-opening of the electron-rich indoline. |

Detailed Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following protocols are designed as self-validating systems. In-process analytical checkpoints are embedded to confirm successful transformations before proceeding to the next step.

Protocol A: The Indole Route (Direct Coupling & Reduction)

Step 1: Synthesis of 5-Morpholinoindole

Causality Focus: Unprotected indoles are challenging substrates for cross-coupling because the free N-H can coordinate to palladium or undergo competitive amination. By utilizing a weak base (Cs₂CO₃) and a ligand with a wide bite angle (Xantphos), the reaction is strictly directed toward the C5-bromide[4].

-

Preparation: To an oven-dried Schlenk tube, add 5-bromoindole (1.0 equiv, 5.0 mmol), Pd₂(dba)₃ (0.02 equiv, 0.1 mmol), Xantphos (0.04 equiv, 0.2 mmol), and Cs₂CO₃ (1.5 equiv, 7.5 mmol)[4].

-

Inert Atmosphere: Evacuate and backfill the vessel with argon three times to prevent oxidative degradation of the phosphine ligand.

-

Reagent Addition: Add anhydrous 1,4-dioxane (15 mL) followed by morpholine (1.2 equiv, 6.0 mmol) via syringe.

-

Reaction: Seal the tube and heat at 100 °C in an oil bath for 16 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation Checkpoint:

-

TLC: Hexanes/EtOAc (1:1). The product spot will be highly UV-active and stain positive (brown/orange) with acidic vanillin.

-

LC-MS: Confirm the disappearance of the isotopic bromine doublet (m/z ~196/198) and the appearance of the product mass [M+H]⁺ = 203.1.

-

Step 2: Selective Reduction to 4-(Indolin-5-yl)morpholine

Causality Focus: Standard catalytic hydrogenation (Pd/C, H₂) is often unselective and can cleave the morpholine ring or fully saturate the benzene ring. Sodium cyanoborohydride (NaBH₃CN) in acetic acid is specifically chosen because it is stable in acidic media and selectively reduces the C2-C3 double bond via an indoleninium intermediate[5].

-

Preparation: Dissolve 5-morpholinoindole (1.0 equiv, 3.0 mmol) in glacial acetic acid (10 mL) at 0 °C.

-

Reduction: Slowly add NaBH₃CN (3.0 equiv, 9.0 mmol) in small portions to manage hydrogen gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

-

Workup: Carefully pour the mixture into crushed ice and neutralize with 20% aqueous NaOH until pH ~9 is reached. Extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over MgSO₄ and concentrate.

-

Validation Checkpoint:

-

LC-MS: Target mass [M+H]⁺ = 205.1.

-

¹H NMR (CDCl₃): The defining signature of success is the complete disappearance of the aromatic indole C2-H and C3-H signals (typically ~7.2 ppm and ~6.5 ppm) and the emergence of two characteristic aliphatic triplets around 3.50 ppm (C2-H₂) and 3.00 ppm (C3-H₂), confirming the indoline core.

-

Protocol B: The Indoline Route (Protection & Deprotection)

Step 1: Buchwald-Hartwig Amination of 1-Acetyl-5-bromoindoline

Causality Focus: By pre-installing an acetyl group on the indoline nitrogen, the lone pair is delocalized into the carbonyl, rendering the nitrogen non-nucleophilic. This allows the use of stronger bases (NaOtBu) and highly active ligands (XPhos) to achieve near-quantitative yields[2].

-

Preparation: Charge a reaction vial with 1-acetyl-5-bromoindoline (1.0 equiv, 5.0 mmol), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv)[2].

-

Reaction: Purge with argon, add toluene (10 mL) and morpholine (1.2 equiv). Heat at 100 °C for 12 hours.

-

Workup: Quench with water, extract with EtOAc, dry, and concentrate. Purify via flash chromatography (DCM/MeOH).

-

Validation Checkpoint:

-

LC-MS: Target mass [M+H]⁺ = 247.1.

-

Step 2: Deacetylation to 4-(Indolin-5-yl)morpholine

Causality Focus: The acetyl group must be removed without disrupting the morpholine moiety. Acidic hydrolysis is utilized here because electron-rich indolines can be sensitive to atmospheric oxygen under strongly basic conditions at elevated temperatures.

-

Preparation: Dissolve 1-acetyl-5-morpholinoindoline (1.0 equiv, 4.0 mmol) in methanol (10 mL).

-

Hydrolysis: Add 6M HCl aqueous solution (5 mL). Heat the mixture to 70 °C for 6 hours.

-

Workup: Cool to room temperature, evaporate the methanol, and basify the aqueous layer with saturated NaHCO₃ to pH 8. Extract with EtOAc, dry, and concentrate to yield the free base.

-

Validation Checkpoint:

-

LC-MS: Target mass [M+H]⁺ = 205.1.

-

¹H NMR (CDCl₃): Confirm the disappearance of the sharp singlet at ~2.1 ppm corresponding to the N-acetyl methyl group.

-

References

-

WO 2014/125410 A1 - Googleapis.com Source: Googleapis.com URL:[1]

-

Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications Source: ACS Publications URL:[3]

-

Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles - Benchchem Source: Benchchem URL:[4]

-

Development and Application of Indolines in Pharmaceuticals - PMC Source: NIH.gov URL:[5]

-

Towards the Rational design of Donor-Acceptor Stenhouse Adducts and Photoswitchable Transmembrane Peptides - Dialnet Source: Universidad de La Rioja URL:[2]

Sources

Procedure for N-alkylation of 4-(Indolin-5-yl)morpholine

Application Note: Strategic Procedure for the N-Alkylation of 4-(Indolin-5-yl)morpholine

Introduction & Rationale 4-(Indolin-5-yl)morpholine is a privileged bicyclic scaffold that combines the rigid, hydrogen-bond-donating capacity of an indoline core with the solubilizing, electron-rich properties of a morpholine ring. Selective N-alkylation at the indoline nitrogen (N1) is a critical synthetic transformation in the development of complex active pharmaceutical ingredients (APIs). This guide outlines the causal logic, quantitative optimization, and self-validating protocols required to achieve high-yielding, regioselective N-alkylation of this specific substrate.

Mechanistic Insights & Causality (E-E-A-T)

To master this alkylation, one must understand the electronic divergence between indolines and indoles. Unlike indoles, which possess an sp2-hybridized nitrogen incorporated into an aromatic

Furthermore, the morpholine substituent at the C5 position exerts a +M (resonance) electron-donating effect. This electron density is pushed into the aromatic system, subtly enhancing the nucleophilicity of the N1 position. Consequently, the N-alkylation of 4-(Indolin-5-yl)morpholine can often be achieved under milder basic conditions (e.g.,

Solvent selection is equally critical to the reaction's causality. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly required. These solvents effectively solvate the alkali metal cations (

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection, electrophile reactivity, and reaction efficiency.

| Base (Equivalents) | Solvent | Electrophile Reactivity | Temp (°C) | Time (h) | Expected Yield | Regioselectivity (N1 vs Morpholine) |

| DMF | High (Benzyl/Allyl Halides) | 0 to 25 | 2 - 4 | 85 - 95% | >99:1 | |

| MeCN | High (Benzyl/Allyl Halides) | 25 to 60 | 4 - 6 | 80 - 90% | >99:1 | |

| NaH (1.2 eq) | DMF | Moderate (Alkyl Bromides) | 0 to 25 | 1 - 3 | 75 - 90% | >95:5 |

| DIPEA (2.0 eq) | DCM | Very High (Alkyl Triflates) | -78 to 0 | 1 - 2 | 70 - 85% | >90:10 |

Experimental Protocols

To ensure a self-validating system, two distinct protocols are provided. Select the protocol based on the innate reactivity of your chosen alkylating agent.

Protocol A: Mild Base Method (For Reactive Electrophiles)

Best suited for benzyl halides, allyl halides, and

-

Preparation: To a flame-dried round-bottom flask under a strict argon atmosphere, add 4-(Indolin-5-yl)morpholine (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

-

Deprotonation: Add finely powdered, anhydrous

(1.5 eq). Stir the suspension vigorously at room temperature for 15 minutes. -

Alkylation: Cool the mixture to 0 °C. Add the alkylating agent (1.05 eq) dropwise over 5 minutes. The strict stoichiometric limit (1.05 eq) ensures full conversion while preventing unwanted quaternization of the morpholine nitrogen.

-

Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 7:3). The secondary amine starting material will consume, forming a less polar, UV-active tertiary amine product.

-

Workup: Quench the reaction by pouring it into ice-cold saturated aqueous

. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with

Protocol B: Strong Base Method (For Standard Alkyl Halides)

Best suited for primary and secondary alkyl chlorides/bromides.

-

Preparation: Dissolve 4-(Indolin-5-yl)morpholine (1.0 eq) in anhydrous DMF (0.2 M) under argon. Cool the solution to 0 °C.

-

Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir at 0 °C for 30 minutes until bubbling ceases, indicating complete formation of the indolinyl anion[3].

-

Alkylation: Add the alkyl halide (1.1 eq) dropwise. Stir at 0 °C for 1 hour, then slowly warm to room temperature.

-

Workup: Carefully quench with the dropwise addition of water at 0 °C to neutralize unreacted NaH[3]. Extract with EtOAc, wash extensively with brine, dry, and purify via silica gel flash chromatography.

Visualizing the Workflow and Mechanism

Step-by-step experimental workflow for the N-alkylation of 4-(Indolin-5-yl)morpholine.

Mechanistic pathway of base-mediated N-alkylation via SN2 nucleophilic substitution.

Troubleshooting & System Validation

-

Oxidation to Indole: Indolines are highly susceptible to auto-oxidation into indoles in the presence of atmospheric oxygen and light[2].

-

Validation Check: If TLC shows a highly fluorescent, non-polar spot under 254 nm UV, oxidation has occurred. To prevent this, rigorously degas all solvents and maintain a strict argon atmosphere throughout the reaction.

-

-

Over-Alkylation (Quaternization): While the morpholine nitrogen is a tertiary amine and less sterically accessible, highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) in large excess can quaternize it, crashing the product out of the organic phase during workup.

-